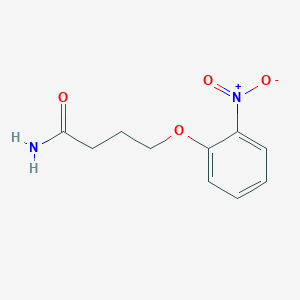

4-(2-Nitrophenoxy)butanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-10(13)6-3-7-16-9-5-2-1-4-8(9)12(14)15/h1-2,4-5H,3,6-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDACNKJXAPRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Nitrophenoxy Butanamide

Strategic Design of Precursors for Selective Bond Formation

The efficient synthesis of 4-(2-Nitrophenoxy)butanamide hinges on the careful selection and design of precursor molecules. The primary challenge lies in the selective formation of the ether and amide linkages without unintended side reactions.

Development of O-Alkylation Protocols for Phenoxy Ether Formation

The formation of the phenoxy ether bond in this compound is typically achieved through O-alkylation of 2-nitrophenol. The Williamson ether synthesis is a classic and widely employed method for this transformation. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

In the context of synthesizing this compound, one strategic approach involves the reaction of 2-nitrophenoxide with a suitable 4-halobutanoate ester, followed by amidation. The choice of the leaving group on the butane derivative (e.g., Br, I, or tosylate) and the reaction conditions are crucial for optimizing the yield.

A plausible synthetic precursor is 4-(2-nitrophenoxy)butanoic acid. The synthesis of a similar compound, 4-(4-nitrophenoxy)butanoic acid, has been reported via the reaction of 4-nitrophenol with methyl-4-bromobutyrate in the presence of potassium carbonate, followed by hydrolysis of the ester. This methodology can be adapted for the ortho-isomer.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Nitrophenol | 4-Bromobutanoic acid ethyl ester | K2CO3 | Acetone | Ethyl 4-(2-nitrophenoxy)butanoate |

| 2-Nitrophenol | γ-Butyrolactone | NaH | DMF | 4-(2-Nitrophenoxy)butanoic acid |

This table presents plausible O-alkylation strategies for the formation of the 4-(2-nitrophenoxy)butyl chain.

Amidation Strategies for the Butanamide Linkage

The formation of the butanamide linkage is the second key bond-forming event. This can be achieved through various amidation strategies, starting from a precursor such as 4-(2-nitrophenoxy)butanoic acid.

Classical Amidation Methods: A common approach involves the activation of the carboxylic acid group of 4-(2-nitrophenoxy)butanoic acid to make it more susceptible to nucleophilic attack by ammonia or an ammonia equivalent. This activation can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia to form the desired amide.

Alternatively, peptide coupling agents can be employed for the direct amidation of the carboxylic acid. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the reaction between the carboxylic acid and an amine source.

Contemporary Amidation Methods: More recent and often greener approaches for amide bond formation are also applicable. Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids. These catalysts are thought to activate the carboxylic acid by forming a reactive acyloxyboron intermediate.

Enzymatic methods, utilizing lipases or other amidases, offer a highly selective and environmentally benign route to amide synthesis. These biocatalytic approaches can often be performed under mild conditions and may not require the use of protecting groups.

| Starting Material | Reagent(s) | Method |

| 4-(2-Nitrophenoxy)butanoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | Acyl Chloride Formation |

| 4-(2-Nitrophenoxy)butanoic acid | NH₃, DCC or EDC | Peptide Coupling |

| 4-(2-Nitrophenoxy)butanoic acid | NH₃, Boronic Acid Catalyst | Catalytic Amidation |

| 4-(2-Nitrophenoxy)butanoic acid | Ammonia source, Lipase | Enzymatic Synthesis |

This interactive table outlines various amidation strategies for the synthesis of the butanamide linkage.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be approached through different strategic sequences, broadly categorized as convergent and divergent syntheses.

Multi-Step Convergent and Divergent Synthesis Approaches

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of 2-nitrophenol.

Fragment B Synthesis: Preparation of 4-bromobutanamide.

Fragment Coupling: Williamson ether synthesis between 2-nitrophenol and 4-bromobutanamide to yield the final product.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. While not the most direct route to a single target like this compound, this strategy is valuable for exploring structure-activity relationships.

A divergent approach could start from 4-(2-nitrophenoxy)butanoic acid. This intermediate could be reacted with a variety of amines to produce a range of different amides, with this compound being one member of this library.

Catalytic Systems for Efficient Carbon-Oxygen and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability.

Carbon-Oxygen Bond Formation: While the Williamson ether synthesis is a classical method, transition metal-catalyzed reactions have emerged as powerful alternatives for C-O bond formation. Copper-catalyzed Ullmann-type couplings, for instance, can be used to form aryl ethers under milder conditions than the traditional methods. These reactions often employ a copper catalyst in the presence of a ligand and a base to couple a phenol with an alkyl halide.

Carbon-Nitrogen Bond Formation: As mentioned earlier, boronic acid catalysis represents a significant advancement in the direct formation of amide bonds from carboxylic acids and amines. Various substituted phenylboronic acids have been investigated for their catalytic activity in amidation reactions. rsc.orgnih.govresearchgate.netresearchgate.netchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as boronic acid-catalyzed amidation, are inherently more atom-economical than methods that use stoichiometric activating agents.

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or even solvent-free conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of both atom economy and waste reduction.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, this principle encourages the use of starting materials derived from renewable sources.

Reduce Derivatives: Avoiding the use of protecting groups, which adds steps to the synthesis and generates waste.

Enzymatic synthesis of the amide bond is a prime example of a green chemistry approach, as it proceeds under mild conditions, often in aqueous media, and with high selectivity. whiterose.ac.uknih.govgoogle.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing catalytic amidation over stoichiometric coupling agents. |

| Safer Solvents | Employing water or solvent-free conditions for amidation. |

| Catalysis | Using boronic acid or enzymatic catalysts for C-N bond formation and copper catalysts for C-O bond formation. |

| Energy Efficiency | Exploring room temperature catalytic or enzymatic reactions. |

| Reduce Derivatives | Developing one-pot syntheses that avoid protection/deprotection steps. |

This interactive table illustrates the application of green chemistry principles to the synthesis of the target compound.

Solvent-Free and Aqueous-Phase Reaction Development

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a primary goal of green chemistry. For the synthesis of this compound, which can be conceptually approached via a Williamson ether synthesis followed by amidation or a direct reaction between a nitrophenoxide and a suitable butanamide derivative, exploring solvent-free and aqueous-phase conditions is paramount.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted by grinding solid reactants together, can lead to higher efficiency, reduced waste, and simplified purification procedures. In a hypothetical solvent-free approach to this compound, solid 2-nitrophenol and a 4-halobutanamide could be milled together in the presence of a solid base like potassium carbonate. The mechanical energy from milling would facilitate the reaction between the solids.

Data Table: Hypothetical Solvent-Free Synthesis Conditions for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reactant A | 2-Nitrophenol | 2-Nitrophenol | 2-Nitrophenol |

| Reactant B | 4-Chlorobutanamide | 4-Bromobutanamide | 4-Iodobutanamide |

| Base | K₂CO₃ (solid) | Cs₂CO₃ (solid) | NaOH (solid) |

| Milling Frequency | 20 Hz | 30 Hz | 25 Hz |

| Reaction Time | 60 min | 45 min | 75 min |

| Temperature | Ambient | 40°C | Ambient |

| Hypothetical Yield | Moderate | High | Moderate to High |

Aqueous-Phase Synthesis:

Aqueous-phase synthesis offers an environmentally attractive alternative to organic solvents. The key challenge in applying this to the synthesis of relatively nonpolar molecules like this compound is the low solubility of the reactants in water. This can often be overcome by the use of phase-transfer catalysts (PTCs). A PTC, such as a quaternary ammonium salt, can transport the nitrophenoxide anion from the aqueous phase (where it is formed with a base like sodium hydroxide) to an organic phase (or a microemulsion) containing the 4-halobutanamide, thereby facilitating the reaction.

Data Table: Hypothetical Aqueous-Phase Synthesis of this compound using Phase-Transfer Catalysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aqueous Phase | Water | Water | Brine |

| Base | NaOH | KOH | K₂CO₃ |

| Phase-Transfer Catalyst | TBAB | Aliquat 336 | CTAB |

| Organic Phase | Toluene | Dichloromethane | (none - micellar) |

| Reactant A | 2-Nitrophenol | 2-Nitrophenol | 2-Nitrophenol |

| Reactant B | 4-Bromobutanamide | 4-Chlorobutanamide | 4-Bromobutanamide |

| Temperature | 80°C | 90°C | 70°C |

| Reaction Time | 8 hours | 6 hours | 12 hours |

| Hypothetical Yield | Good | Excellent | Moderate |

Atom-Economical and Energy-Efficient Methodologies (e.g., Microwave-Assisted Synthesis)

Atom economy and energy efficiency are critical for sustainable chemical manufacturing. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity due to uniform and rapid heating.

The application of microwave irradiation to the synthesis of this compound could significantly accelerate the Williamson ether synthesis step. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to localized superheating and faster reaction rates. This methodology can be applied to both solvent-based and solvent-free conditions, further enhancing its green credentials.

Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Solvent | Dimethylformamide (DMF) | DMF or Solvent-free |

| Base | K₂CO₃ | K₂CO₃ |

| Temperature | 100°C | 120°C (set temperature) |

| Reaction Time | 12 hours | 15 minutes |

| Hypothetical Yield | 75% | 92% |

| Energy Consumption | High | Low |

| By-product Formation | Moderate | Minimal |

Optimization of Reaction Conditions and Process Efficiency

Kinetic and Thermodynamic Considerations in Yield Enhancement

The yield of this compound is governed by the interplay of reaction kinetics and thermodynamics. In the context of the Williamson ether synthesis, the primary reaction is the O-alkylation of the 2-nitrophenoxide. However, a potential side reaction is the C-alkylation of the phenoxide, leading to the formation of an undesired isomer.

Kinetic vs. Thermodynamic Control:

The ratio of O- to C-alkylation products can be influenced by the reaction conditions. Generally, O-alkylation is kinetically favored, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. C-alkylation, while sometimes leading to a more thermodynamically stable product, typically has a higher activation energy.

To maximize the yield of the desired this compound (the O-alkylated product), reaction conditions should be optimized to favor kinetic control. This typically involves:

Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) can solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and promoting O-alkylation.

Temperature: Lower reaction temperatures generally favor the kinetic product.

Nature of the Leaving Group: A more reactive leaving group on the butanamide electrophile (e.g., iodide or bromide over chloride) can accelerate the desired Sₙ2 reaction.

Data Table: Hypothetical Influence of Reaction Parameters on Product Distribution

| Parameter | Condition | O-Alkylation (Kinetic Product) | C-Alkylation (Thermodynamic Product) |

| Temperature | Low (e.g., 60°C) | Favored | Disfavored |

| High (e.g., 120°C) | Less Favored | More Favored | |

| Solvent | Polar Aprotic (e.g., DMF) | Favored | Disfavored |

| Polar Protic (e.g., Ethanol) | Less Favored | More Favored | |

| Counter-ion | K⁺ | Favored | Disfavored |

| Na⁺ | Less Favored | More Favored |

Purity Profile Enhancement and Impurity Control

Ensuring the high purity of this compound is crucial for its intended applications. Impurity profiling involves the identification and quantification of all potential impurities, which can originate from starting materials, intermediates, by-products, and degradation products.

Potential Impurities in the Synthesis of this compound:

Starting Materials: Unreacted 2-nitrophenol and 4-halobutanamide.

Isomeric By-products: C-alkylated isomers of the product.

Over-alkylation Products: If the butanamide nitrogen is susceptible to alkylation.

Hydrolysis Products: Hydrolysis of the amide functionality under certain pH and temperature conditions.

Solvent-Related Impurities: Residual solvents from the reaction and purification steps.

Strategies for Impurity Control:

Stoichiometric Control: Careful control of the molar ratios of reactants can minimize unreacted starting materials.

Optimized Reaction Conditions: As discussed in the kinetic and thermodynamic section, controlling temperature and solvent choice can minimize the formation of isomeric by-products.

Purification Techniques: Effective purification methods such as recrystallization or column chromatography are essential to remove impurities. The choice of solvent for recrystallization is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.

In-Process Controls: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize by-product generation.

Data Table: Hypothetical Impurity Profile and Control Strategies

| Impurity | Potential Source | Control Strategy |

| Unreacted 2-Nitrophenol | Incomplete reaction | Optimize reaction time and stoichiometry; Purification by base wash. |

| Unreacted 4-Halobutanamide | Incomplete reaction | Optimize reaction time and stoichiometry; Purification by recrystallization. |

| C-Alkylated Isomer | Side reaction | Favor kinetic control (lower temperature, polar aprotic solvent). |

| 4-Hydroxybutanamide | Hydrolysis of 4-halobutanamide | Use of anhydrous conditions and non-aqueous workup. |

| 2-Nitrophenoxyacetic acid | Degradation of butanamide side chain | Control of reaction temperature and pH. |

Chemical Reactivity and Transformation Studies of 4 2 Nitrophenoxy Butanamide

Reactivity Profiles of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Selective Reduction Reactions and Derivatization Pathways

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, typically yielding the corresponding aniline. A variety of reagents are commonly employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule. For a compound like 4-(2-nitrophenoxy)butanamide, which also contains a reducible amide and a potentially cleavable ether linkage, chemoselectivity would be a critical consideration.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon), or chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn with HCl). The use of tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is known to be a mild method that can selectively reduce nitro groups in the presence of other sensitive functionalities such as esters and amides. Another approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, which can also achieve the reduction of nitroaromatics to their corresponding amines.

The resulting amino compound, 4-(2-aminophenoxy)butanamide, would be a versatile intermediate for further derivatization, allowing for the introduction of a wide range of substituents through reactions targeting the newly formed amino group.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Moiety

The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is ortho to the ether linkage. This positioning would strongly activate the positions ortho and para to the nitro group for attack by nucleophiles.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. While the phenoxy ether group itself is not a typical leaving group in SNAr reactions, strong activation by the nitro group could potentially facilitate its displacement under forcing conditions with a potent nucleophile. More commonly, if a suitable leaving group (like a halogen) were also present on the ring, the nitro group would direct substitution to occur at that position. Without such a leaving group, direct substitution is less likely but the principle of activation by the nitro group remains.

Transformations of the Amide Functionality

The reactivity of the butanamide portion of the molecule would center on reactions typical for primary amides.

Hydrolysis and Transamidation Mechanism Elucidation

Amide hydrolysis, which results in the cleavage of the amide bond to form a carboxylic acid and an amine (or ammonia), can be promoted by acidic or basic conditions. The mechanism under both conditions involves nucleophilic attack at the carbonyl carbon of the amide. While specific kinetic data for this compound is unavailable, studies on similar compounds, such as the hydrolysis of nitrophenyl esters, demonstrate how electronic effects can influence reaction rates. The release of a nitrophenolate ion is often used as a spectroscopic marker to monitor the progress of such reactions.

Transamidation, the reaction of an amide with an amine to form a new amide, is another potential transformation, though it is often less favorable than hydrolysis.

N-Substitution and Rearrangement Studies

The nitrogen atom of the primary amide in this compound could potentially undergo substitution reactions, although this is generally more difficult than with amines. No specific studies on N-substitution or rearrangement reactions for this compound have been reported.

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound connects the butanamide side chain to the nitrophenyl ring. Aryl ethers are generally stable, but their cleavage can be effected under stringent conditions, typically involving strong acids like HBr or HI. The presence of the ortho-nitro group would likely influence the electronic properties of the ether oxygen and the adjacent aromatic carbon, potentially affecting the conditions required for cleavage compared to an unsubstituted phenoxy ether. However, without experimental data, any discussion of the specific reactivity of this linkage in this compound remains speculative.

Cleavage Mechanisms and Site-Selectivity

The primary site for chemical cleavage in this compound is the ether bond. The mechanism of this cleavage is highly dependent on the reaction conditions.

Acid-Catalyzed Cleavage: In the presence of strong acids, particularly hydrohalic acids, ether cleavage can occur. wikipedia.org The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by the conjugate base of the acid. The cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism. wikipedia.org For this compound, an S(_N)2 pathway is more likely at the aliphatic carbon of the butanamide chain, involving the attack of a nucleophile. Cleavage at the aromatic carbon is generally less favorable under these conditions.

Base-Mediated Cleavage: While ethers are typically stable to bases, the presence of the electron-withdrawing nitro group on the aromatic ring can activate the molecule towards certain cleavage reactions. For instance, a mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers and amides using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures has been developed. nih.gov This reaction is presumed to proceed through an oxidation at the benzylic position, a mechanism that may not be directly applicable to the phenoxy ether in this compound but highlights the influence of the nitro group.

Photolytic Cleavage: The 2-nitrobenzyl group is a well-known photolabile protecting group. Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers has been shown to proceed through two parallel pathways, with the release of the product being rate-limited by the decomposition of a common hemiacetal intermediate. acs.orgnih.gov This process involves the formation of an aci-nitro intermediate upon irradiation. acs.org It is plausible that this compound could undergo a similar photolytic cleavage to yield 2-nitrosophenol and a derivative of butanamide, although the specific intermediates and kinetics would require experimental verification.

Site-selectivity in the cleavage of this compound would primarily distinguish between the C-O bond at the aliphatic side and the C-O bond at the aromatic side. Most ether cleavage reactions favor breaking the bond between the oxygen and the less sterically hindered or more activated carbon. In this case, the aliphatic C-O bond is the more likely site of cleavage in nucleophilic substitution reactions.

Functional Group Interconversions at the Ether Moiety

Functional group interconversions involving the ether moiety of this compound would primarily result from the cleavage of the ether bond, leading to a phenol (B47542) and an alcohol derivative. These transformations are fundamental in organic synthesis for altering the reactive centers of molecules. nih.gov

The cleavage of the ether would unmask a phenolic hydroxyl group on the aromatic ring and a terminal hydroxyl group on the butanamide chain. These newly formed functional groups can then undergo a variety of subsequent reactions. For example, the phenolic hydroxyl group can be converted into esters, other ethers, or undergo electrophilic substitution reactions on the aromatic ring. The terminal hydroxyl group on the butanamide derivative can be oxidized to an aldehyde or a carboxylic acid, or be converted into other functional groups like halides or esters.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound offers the potential for intramolecular cyclization reactions, particularly involving the ortho-positioned nitro group and the butanamide side chain.

One possible pathway is a base-mediated intramolecular reductive cyclization. In analogous systems, such as methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate, base-mediated cyclization leads to the formation of new heterocyclic ring systems. nih.gov For this compound, a similar reaction could potentially be initiated by the reduction of the nitro group to a nitroso or amino group, which could then react with the amide functionality. For example, a one-pot tandem approach has been developed for the synthesis of 5,6-dihydrobenzo nih.govlibretexts.orgimidazo[1,2-c]quinolones from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes via a Zn/H₂O-mediated reductive cyclization process. rsc.org

Another possibility is a cascade cyclization triggered by a nucleophilic attack on the aromatic ring. For instance, the conjugate addition of a cyanide anion to ortho-nitro-substituted chalcones has been shown to trigger an intramolecular 5-exo-trig attack of an enolate on the electrophilic nitro-group, leading to the formation of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. rsc.org While the butanamide side chain in this compound does not have the same type of unsaturation as a chalcone, this demonstrates the reactivity of the ortho-nitro group in intramolecular cyclizations.

Detailed Mechanistic Investigations of Key Reactions

Due to the limited specific research on this compound, detailed mechanistic investigations are best discussed by drawing parallels with well-studied reactions of similar compounds.

Kinetic Studies of Reaction Rates and Rate-Limiting Steps

Kinetic studies are crucial for understanding reaction mechanisms. The rate of a reaction is often determined by its slowest step, known as the rate-determining or rate-limiting step. wikipedia.orglibretexts.org

In the context of ether cleavage, the rate-limiting step can vary. For the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers, time-resolved spectroscopic studies have shown that the breakdown of a hemiacetal intermediate is the rate-limiting step for product release. acs.org This step is significantly slower than the decay of the initially formed aci-nitro intermediate. acs.org

For nucleophilic aromatic substitution reactions that could potentially occur at the nitrophenyl ether moiety, the mechanism can be complex. In some systems, the reaction proceeds through a stepwise addition-elimination mechanism involving a Meisenheimer complex. In others, a concerted mechanism may be operative. The nature of the nucleophile, the solvent, and the substituents on the aromatic ring all influence the reaction rate and the rate-determining step.

The table below presents hypothetical rate data for a reaction involving a nitrophenyl ether, illustrating how reaction rates can be influenced by reaction conditions.

| Reactant | Reaction Condition | Observed Rate Constant (k_obs) (s⁻¹) | Rate-Limiting Step |

|---|---|---|---|

| 1-(2-Nitrophenyl)ethyl ether | Photolysis, pH 7.0, 1°C | 0.11 | Hemiacetal decomposition |

| 4-Nitrophenyl salicylate | Ethanolysis with EtOK | Decreases with increasing [EtOK] | Formation of a reactive intermediate |

Hammett Equation and Linear Free-Energy Relationship Analysis

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org It is an example of a linear free-energy relationship (LFER). wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

However, the direct application of the Hammett equation to ortho-substituted benzene (B151609) derivatives is often unsuccessful due to steric effects and other proximity interactions. libretexts.orgresearchgate.net The Hammett equation is more successfully applied to ortho-substituted systems when a group separates the reaction site and the benzene ring. cdnsciencepub.com

In the absence of experimental data for this compound, we can consider a hypothetical Hammett analysis for a reaction at the butanamide side chain, where the 2-nitrophenoxy group acts as a substituent. The electronic effect of the 2-nitrophenoxy group would be a combination of its inductive and resonance effects. The nitro group is strongly electron-withdrawing, which would be reflected in a positive σ value.

The following table provides literature values for Hammett substituent constants (σ) for relevant substituents.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

A linear free-energy relationship could be established by studying a series of phenoxybutanamide derivatives with different substituents on the phenyl ring and correlating their reaction rates with the appropriate Hammett constants. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Design, Synthesis, and Structural Variation of 4 2 Nitrophenoxy Butanamide Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of derivatives of 4-(2-Nitrophenoxy)butanamide is guided by the objective of optimizing its physicochemical and biological properties. This is achieved through systematic structural modifications of its three main components: the butanamide chain, the nitrophenyl ring, and the phenoxy moiety.

The butanamide chain offers several avenues for structural variation to modulate properties such as solubility, conformational flexibility, and interaction with biological targets. Key modifications can include:

Chain Length: Altering the length of the alkyl chain can impact the molecule's lipophilicity and spatial orientation. Both shorter (ethanamide, propanamide) and longer (pentanamide, hexanamide) chain analogues can be synthesized to explore the optimal distance between the aromatic core and the amide terminus.

Alkylation: Introduction of alkyl groups (e.g., methyl, ethyl) on the butanamide backbone can introduce steric hindrance, influence conformation, and potentially enhance binding affinity to specific targets.

Amide Substitution: The primary amide can be substituted with various alkyl or aryl groups (secondary or tertiary amides). This modification significantly alters the hydrogen bonding capacity and polarity of the molecule. For instance, N-alkylation can increase lipophilicity, while N-aryl substitution can introduce additional electronic and steric features.

Table 1: Hypothetical Variations of the Butanamide Chain in this compound Analogues

| Modification | Example Structure | Potential Impact on Properties |

|---|---|---|

| Chain Elongation | 5-(2-Nitrophenoxy)pentanamide | Increased lipophilicity, altered spatial arrangement |

| Chain Shortening | 3-(2-Nitrophenoxy)propanamide | Increased polarity, different conformational profile |

| Alpha-Methylation | 4-(2-Nitrophenoxy)-2-methylbutanamide | Introduction of a chiral center, restricted bond rotation |

| N-Methylation | N-Methyl-4-(2-nitrophenoxy)butanamide | Removal of H-bond donor, increased metabolic stability |

Position of the Nitro Group: Moving the nitro group from the ortho to the meta or para position would significantly alter the electronic and steric environment of the phenoxy linkage. This can impact the molecule's conformation and its interaction with biological targets.

Additional Substituents: The introduction of other substituents on the nitrophenyl ring, such as halogens, alkyl, or alkoxy groups, can modulate its electronic nature and lipophilicity. For example, an electron-donating group like methoxy (B1213986) could counteract the electron-withdrawing effect of the nitro group to some extent. nih.gov

Modifications to the Phenoxy Linkage: The ether linkage is generally stable, but its replacement or the introduction of substituents on the phenoxy ring can be explored.

Table 2: Predicted Effects of Substituents on the Nitrophenyl Ring

| Substituent | Position | Electronic Effect | Potential Influence on Activity |

|---|---|---|---|

| Fluoro | Para to Nitro | Electron-withdrawing | Modulation of pKa, potential for halogen bonding |

| Methoxy | Meta to Nitro | Electron-donating | Increased electron density on the ring |

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve the properties of a lead compound while retaining its desired biological activity. ctppc.orgscispace.com For this compound, several functional groups could be considered for isosteric replacement.

Amide Isosteres: The amide bond can be replaced by other groups that mimic its size, shape, and electronic properties, such as a reverse amide, a sulfonamide, or various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. drughunter.com These changes can improve metabolic stability and alter hydrogen bonding patterns.

Nitro Group Isosteres: The nitro group, being a strong electron-withdrawing and polar group, can be challenging to replace. However, groups like a cyano (-CN), a trifluoromethyl (-CF3), or a sulfonyl group (-SO2R) can offer similar electron-withdrawing properties with different steric and lipophilic profiles. nih.gov

Ether Linkage Isosteres: The phenoxy ether linkage could be replaced with a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or an amine (-NH-) linkage to explore the impact on conformational flexibility and electronic communication between the two aromatic rings.

Synthesis of Stereoisomeric and Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles. Chirality can be introduced at several positions, most commonly on the butanamide chain. The synthesis of enantiomerically pure or enriched analogues is a significant objective. rsc.org

The asymmetric synthesis of chiral butanamide derivatives often involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, a chiral amine could be used in the final amidation step, or an asymmetric alkylation of a prochiral enolate derived from a related ester or amide could be employed. Organocatalysis, particularly with chiral amines or phosphoric acids, has emerged as a powerful tool for the enantioselective synthesis of chiral carbonyl compounds and could be adapted for the synthesis of chiral precursors to this compound derivatives. nih.govnih.gov

High-Throughput and Combinatorial Synthesis of Compound Libraries

To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, high-throughput and combinatorial synthesis approaches can be employed to generate large libraries of related compounds. researchgate.net The synthesis of an amide library is well-suited for combinatorial approaches due to the robust and high-yielding nature of amide bond formation. nih.govacs.orgnih.govresearchgate.net

A typical combinatorial synthesis of a this compound library would involve a multi-well plate format. A common precursor, 4-(2-Nitrophenoxy)butanoic acid, could be prepared in bulk. This acid could then be reacted with a diverse set of amines in parallel, using automated liquid handlers and parallel purification techniques. The amines used could vary in their alkyl, aryl, and functional group content, allowing for a rapid exploration of the chemical space around the amide functionality.

Table 3: Components for a Combinatorial Library of this compound Analogues

| Scaffold | Building Block 1 (Acids) | Building Block 2 (Amines) |

|---|---|---|

| 4-(2-Nitrophenoxy) | Butanoic acid | A diverse set of primary and secondary amines |

| 4-(Substituted-2-Nitrophenoxy) | Substituted butanoic acids | A focused set of amines based on initial screening |

This approach allows for the generation of hundreds or thousands of compounds in a short period, which can then be screened for desired properties, accelerating the discovery of new leads.

Based on the current available scientific literature, detailed theoretical and computational investigations specifically focused on this compound, as outlined in the user's request, are not present in publicly accessible research. The existing information primarily identifies this compound as an intermediate in the synthesis of other molecules, without delving into its specific quantum chemical properties, reaction mechanisms, or predicted reactivity through computational modeling.

Therefore, it is not possible to generate an article that adheres to the strict and detailed outline provided, as the necessary primary research data for each specified subsection (5.1.1, 5.1.2, 5.2.1, 5.2.2, and 5.3) on this compound is not available. Attempting to create content for these sections would involve speculation and the fabrication of scientific data, which falls outside the scope of providing factual and accurate information.

Theoretical and Computational Investigations of 4 2 Nitrophenoxy Butanamide

Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and electronic properties of a molecule by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 4-(2-Nitrophenoxy)butanamide, the distribution of these frontier orbitals is heavily influenced by its constituent functional groups.

HOMO: The highest occupied molecular orbital is expected to be localized primarily on the more electron-rich regions of the molecule. This includes the phenoxy oxygen atom and the amide group, which can donate electron density.

LUMO: The lowest unoccupied molecular orbital is anticipated to be centered on the electron-deficient portions, predominantly the 2-nitrophenyl group. The strong electron-withdrawing nature of the nitro (-NO₂) group significantly lowers the energy of the LUMO, making this region the most likely site for nucleophilic attack.

The energies of these orbitals and the resulting energy gap can be used to calculate various global reactivity descriptors, which provide further insight into the molecule's behavior. materialsciencejournal.orgnih.gov These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are summarized in the table below with hypothetical values typical for a molecule with this structure, calculated at a common level of theory like Density Functional Theory (DFT) with a B3LYP/6-311G(d,p) basis set.

Interactive Table: Hypothetical FMO and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Description |

| HOMO Energy | E_HOMO | - | -7.25 | Energy of the highest occupied molecular orbital; related to the capacity to donate electrons. |

| LUMO Energy | E_LUMO | - | -2.15 | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept electrons. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.10 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | IP | -E_HOMO | 7.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -E_LUMO | 2.15 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (IP + EA) / 2 | 4.70 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.55 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness | S | 1 / (2η) | 0.20 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index | ω | χ² / (2η) | 4.33 | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Different colors on the MEP surface represent varying potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule, such as hydrocarbon chains or aromatic rings. wolfram.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanical methods like FMO and MEP analysis provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. uantwerpen.bemdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. mdpi.comresearchgate.net

For a flexible molecule like this compound, MD simulations are particularly valuable for conformational sampling. The molecule possesses several rotatable bonds, including those in the butanamide chain and the ether linkage connecting it to the phenyl ring. These rotations give rise to a vast landscape of possible three-dimensional conformations. MD simulations can explore this landscape, identifying low-energy, stable conformers and the transitions between them. nih.govmdpi.com This is crucial for understanding how the molecule's shape influences its properties and interactions.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structural features of novel compounds. For 4-(2-Nitrophenoxy)butanamide (C₁₀H₁₂N₂O₄), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. The fragmentation is predictable based on the functional groups present: the ether linkage, the butanamide chain, and the nitrophenyl group. Key fragmentation pathways would likely include:

α-cleavage adjacent to the amide carbonyl group.

Cleavage of the C-O ether bond, leading to fragments corresponding to the nitrophenoxy cation or the butanamide side chain. miamioh.edu

Loss of the nitro group (NO₂) or nitric oxide (NO), a common fragmentation pathway for nitroaromatic compounds. researchgate.net

McLafferty rearrangement within the butanamide moiety.

Isotopic Profiling: The high resolution of the instrument allows for the observation of the isotopic pattern of the molecular ion peak. The relative abundances of the M, M+1, and M+2 peaks, resulting from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, would be compared to the theoretical isotopic distribution for C₁₀H₁₂N₂O₄, further validating the elemental composition. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃N₂O₄]⁺ | 225.0870 | Protonated Molecular Ion |

| [M]⁺ | [C₁₀H₁₂N₂O₄]⁺ | 224.0797 | Molecular Ion |

| [C₆H₄NO₃]⁺ | [C₆H₄NO₃]⁺ | 138.0191 | Cleavage of the ether bond |

| [C₄H₈NO]⁺ | [C₄H₈NO]⁺ | 86.0600 | Cleavage of the ether bond |

| [C₁₀H₁₂N₂O₂]⁺ | [C₁₀H₁₂N₂O₂]⁺ | 192.0899 | Loss of O₂ from nitro group |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation in solution. While 1D ¹H and ¹³C NMR provide primary information, 2D NMR techniques are required for unequivocal assignment of all atoms and to understand spatial relationships.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons (likely in the 7.0-8.0 ppm range), the methylene (B1212753) protons of the butanamide chain (with characteristic splitting patterns), and the amide N-H protons (which may be broad and concentration-dependent). libretexts.org

¹³C NMR: The carbon spectrum would display ten unique signals corresponding to the aromatic and aliphatic carbons. The carbonyl carbon of the amide would appear significantly downfield.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, tracing the spin system through the -O-CH₂-CH₂-CH₂-C(O)- chain. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the butanamide chain to the nitrophenoxy moiety via the ether linkage. For instance, a correlation between the methylene protons adjacent to the ether oxygen and the aromatic carbon bearing the oxygen would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, ssNMR could provide valuable information about the compound in its solid form. It can be used to study polymorphism, identify different conformations present in the solid state, and probe intermolecular interactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C=O | - | ~172 | H-α, H-β |

| C-α to C=O | ~2.3 | ~35 | H-β, H-γ |

| C-β | ~2.1 | ~25 | H-α, H-γ |

| C-γ to O | ~4.1 | ~68 | H-β, Ar-C1 |

| Ar-C1 (C-O) | - | ~152 | H-γ, Ar-H6 |

| Ar-C2 (C-NO₂) | - | ~140 | Ar-H3 |

| Ar-C3 | ~7.2 | ~120 | Ar-H4 |

| Ar-C4 | ~7.6 | ~134 | Ar-H3, Ar-H5 |

| Ar-C5 | ~7.0 | ~115 | Ar-H4, Ar-H6 |

| Ar-C6 | ~7.9 | ~126 | Ar-H5, H-γ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and In Situ Reaction Monitoring

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying the functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The primary amide group would show N-H stretching vibrations (around 3350 and 3180 cm⁻¹), a strong C=O stretching (Amide I band) around 1650 cm⁻¹, and an N-H bending (Amide II band) near 1620 cm⁻¹. The nitro group would be identified by strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The aryl ether linkage would produce a C-O-C stretching signal around 1250 cm⁻¹. nih.govniscpr.res.in

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric stretching of the nitro group typically give strong Raman signals. longdom.org The C=O stretch would also be visible. The non-polar parts of the molecule, like the C-C backbone of the butanamide chain, would also be more prominent in the Raman spectrum compared to the IR spectrum.

These techniques are also valuable for in situ reaction monitoring, for instance, by tracking the disappearance of a reactant's characteristic peak and the appearance of the product's peaks during synthesis.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency | Expected Raman Frequency |

|---|---|---|---|

| Amide | N-H Stretch | 3350-3180 (two bands) | Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H | C-H Stretch | 2960-2850 | Medium |

| Amide | C=O Stretch (Amide I) | ~1650 (Strong) | Medium |

| Amide | N-H Bend (Amide II) | ~1620 (Medium) | Weak |

| Nitro | Asymmetric NO₂ Stretch | ~1520 (Very Strong) | Strong |

| Aromatic | C=C Stretch | 1600-1450 (multiple bands) | Strong |

| Nitro | Symmetric NO₂ Stretch | ~1350 (Very Strong) | Very Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound would be a prerequisite for this analysis.

If successful, the analysis would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions. Key interactions would likely include hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, forming chains or dimeric motifs. Pi-stacking interactions between the nitrophenyl rings and other weaker C-H···O interactions could also be present.

Planarity: The analysis would determine the degree of planarity of the aromatic ring and the relative orientation of the nitro group and the butanamide side chain.

This data is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Advanced Chromatographic Techniques (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC-UV/MS): This is the most probable technique for the analysis of this compound due to its polarity and molecular weight.

Method: A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (or methanol) would likely provide good separation.

Detection: A UV detector would be highly effective, as the nitrophenyl group is a strong chromophore with a distinct absorbance maximum. A photodiode array (PDA) detector could record the full UV spectrum to aid in peak identification. Coupling the HPLC to a mass spectrometer (LC-MS) would provide mass information for each separated peak, confirming the identity of the product and helping to characterize impurities. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS might be challenging due to the polarity and relatively low volatility of the amide. researchgate.net Thermal decomposition in the injector could be an issue. However, derivatization of the amide N-H group (e.g., through silylation) could increase its volatility and thermal stability, making GC-MS analysis feasible. sigmaaldrich.com This technique would be highly effective in separating volatile impurities.

Both techniques are critical for establishing the purity profile of the compound, which is a requirement for any further chemical or biological studies. They would also be essential for separating this compound from its potential positional isomers, such as 4-(3-nitrophenoxy)butanamide or 4-(4-nitrophenoxy)butanamide, which would have identical mass spectra but different retention times.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(3-nitrophenoxy)butanamide |

| 4-(4-nitrophenoxy)butanamide |

| Acetonitrile |

Applications of 4 2 Nitrophenoxy Butanamide in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites within 4-(2-Nitrophenoxy)butanamide makes it a useful intermediate in organic synthesis. The aromatic nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization and condensation reactions. The amide group offers sites for hydrogen bonding and can also be hydrolyzed or modified.

The 2-nitrophenoxy moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization reaction with a suitable functional group on the side chain.

For instance, derivatives of 2-nitrophenoxy aniline can be used to synthesize phenazines . The synthesis typically involves the reduction of the nitro group to an amine, followed by oxidation to facilitate cyclization. researchgate.netrroij.comnih.gov A general scheme for phenazine synthesis from a 2-nitrophenoxy aniline derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nucleophilic Aromatic Substitution | Aniline derivative, 1-fluoro-2-nitrobenzene, Base (e.g., K₂CO₃ or KOH) | 2-Nitrophenoxy aniline derivative |

| 2 | Nitro Group Reduction | 10% Pd/C, H₂ | Diamine intermediate |

| 3 | Oxidative Cyclization | FeCl₃ (aq.) | Phenazine salt |

Similarly, the intramolecular reductive cyclization of 2-nitrophenyl compounds is a known method for creating other heterocyclic systems. nih.govnih.govrsc.orgrsc.org For example, 2-nitrophenyl derivatives can be converted into benzoxazines, which are a class of heterocyclic compounds with applications in polymer chemistry. The synthesis of benzoxazines generally involves the reaction of a phenolic compound, a primary amine, and formaldehyde. nih.govresearchgate.netmdpi.comresearchgate.netbohrium.com The amino group, which can be generated from the nitro group of a 2-nitrophenoxy precursor, can serve as the primary amine in this reaction.

In the realm of total synthesis, the goal is to construct complex natural products from simpler, commercially available starting materials. nih.govuni-bayreuth.deumich.edunih.gov Functionalized building blocks like this compound are valuable as they introduce key structural motifs and provide handles for further chemical transformations. The butanamide side chain can be extended or modified, while the nitrophenoxy group can be used to introduce other functionalities or to direct the stereochemistry of subsequent reactions. While specific examples of the use of this compound in the total synthesis of non-clinical targets are not extensively documented, its structural components are found in various complex molecules, suggesting its potential as a useful synthetic intermediate.

Role in the Development of Catalytic Systems and Ligand Design

The design of ligands is crucial for the development of effective metal-based catalysts. The 2-nitrophenoxy and amide moieties of this compound offer potential coordination sites for metal ions. Following the reduction of the nitro group to an amine, the resulting 2-aminophenoxy group, in combination with the amide's oxygen or nitrogen atoms, can act as a multidentate ligand.

Research has shown that related compounds, such as 1,2-bis(2'-nitrophenoxy) derivatives, can be reduced to their corresponding diamines and subsequently converted into Schiff base ligands. uzh.ch These ligands can then coordinate with metal ions like Cu(II) and Zn(II) to form complexes. Similarly, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as ligands, forming stable complexes with transition metals that exhibit catalytic activity in organic transformations and polymerization reactions. nih.govresearchgate.net This suggests a plausible application for this compound as a precursor to novel ligands for catalysis. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring, potentially influencing their catalytic activity and selectivity.

Integration into Polymer Chemistry as a Monomer or Precursor

The structure of this compound contains functionalities that could allow for its integration into polymer chains. The amide linkage is a defining feature of polyamides, and the butanamide portion of the molecule could potentially participate in polymerization reactions to form specialized polyamides.

Furthermore, the 2-nitrophenoxy group can be transformed into other reactive groups. For instance, reduction of the nitro group to an amine, followed by reaction with a dicarboxylic acid or its derivative, could lead to the formation of an aromatic polyamide. Alternatively, the resulting aminophenol derivative could be a precursor for the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. researchgate.netresearchgate.netbohrium.com The general approach involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. The aminophenol derived from this compound could serve as the phenolic and/or amine component in such a polymerization. Additionally, nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique, and while not directly involving the nitro group, the broader field of polymer synthesis from functionalized monomers is well-established. nih.govnasa.govmdpi.comrsc.orgdtic.mil

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The this compound molecule possesses key features that can drive self-assembly processes. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of one-dimensional hydrogen-bonded chains. mdpi.com These chains can then further assemble into more complex three-dimensional networks.

The nitrophenyl ring can participate in π-π stacking interactions, which are another important type of non-covalent interaction that can direct the assembly of molecules. researchgate.net The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered supramolecular structures, such as gels or liquid crystals. nso-journal.orgnih.govresearchgate.net The specific arrangement of the functional groups in this compound could lead to unique self-assembly behaviors and the formation of novel supramolecular materials.

Application as a Model Substrate in Enzyme Activity and Biodegradation Mechanism Studies (e.g., Polyamide Degradation)

The study of enzyme kinetics and mechanisms often relies on the use of model substrates that produce a readily detectable signal upon enzymatic cleavage. The nitrophenoxy group in this compound makes it a potential chromogenic substrate for enzymes that can hydrolyze the amide bond. Upon cleavage of the amide linkage by an amidase, 2-nitrophenol would be released, which can be detected spectrophotometrically.

This principle is widely used in enzyme assays, with p-nitrophenyl esters and amides serving as common substrates for esterases and amidases, respectively. acs.orgrsc.orgnih.govnih.govcdnsciencepub.com For example, p-nitrophenyl butyrate is used to assay for esterase activity. rsc.org The structural similarity of this compound to a segment of a polyamide chain makes it a particularly relevant model substrate for studying the enzymatic degradation of polyamides, such as nylon. The hydrolysis of the butanamide portion of the molecule mimics the cleavage of the amide bonds in the polymer backbone. researchgate.netbyjus.comresearchgate.net

Below is a table summarizing the use of related p-nitrophenyl compounds as enzyme substrates:

| Enzyme Type | Model Substrate | Bond Cleaved | Application |

| Esterase | p-Nitrophenyl butyrate | Ester | Studying polyester degradation |

| Amidase | p-Nitrobutyranilide | Amide | Studying polyamide degradation |

| Carboxylesterase | p-Nitrophenyl acetate | Ester | General esterase activity assays nih.gov |

The use of this compound as a model substrate could provide valuable insights into the substrate specificity and catalytic mechanism of polyamide-degrading enzymes, which are of interest for bioremediation and plastic recycling applications.

Future Research Directions and Unexplored Frontiers for 4 2 Nitrophenoxy Butanamide

Development of More Sustainable and Scalable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. jetir.orgresearchgate.net Future research on 4-(2-nitrophenoxy)butanamide should prioritize the development of synthetic routes that are not only efficient but also environmentally benign and scalable.

Current synthetic approaches to analogous compounds often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. nih.gov A shift towards more sustainable methodologies is imperative. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, should guide the design of next-generation syntheses. mdpi.com

Exploration of alternative synthetic strategies could include:

Biocatalysis: The use of enzymes to catalyze the formation of the ether and amide bonds in this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Research into identifying or engineering suitable enzymes for these transformations would be a significant step forward.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. amidetech.com Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Electrochemical Synthesis: Electrosynthesis offers a green alternative for driving chemical reactions, often avoiding the need for chemical oxidants or reductants. chemistryviews.orgacs.orgchinesechemsoc.orgchinesechemsoc.orgrsc.org The application of electrochemical methods to the key bond-forming steps in the synthesis of this compound could significantly reduce the environmental impact of its production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. frontiersin.orgnih.govlidsen.comlidsen.commdpi.com Investigating photocatalytic routes to construct the core structure of this compound could provide access to novel and more sustainable synthetic pathways.

| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.org | Identification and optimization of suitable enzymes. |

| Flow Chemistry | Improved safety, scalability, and process control. amidetech.com | Reactor design and optimization of reaction parameters. |

| Electrochemical Synthesis | Avoidance of stoichiometric reagents, use of electricity as a green reagent. chemistryviews.orgacs.orgchinesechemsoc.orgchinesechemsoc.orgrsc.org | Development of selective electrode materials and reaction conditions. |

| Photocatalysis | Use of visible light as a renewable energy source, access to unique reaction pathways. frontiersin.orgnih.govlidsen.comlidsen.commdpi.com | Design of efficient photocatalysts and optimization of light-driven reactions. |

Exploration of Novel Reactivity and Unconventional Transformation Pathways

The functional groups present in this compound, particularly the nitroaromatic system, offer a rich playground for exploring novel reactivity and unconventional transformation pathways. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to a variety of transformations. nih.govmdpi.com

Future research in this area could focus on:

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be transformed into a wide array of other functionalities, such as amines, nitroso groups, and oximes. mdpi.com Investigating the selective reduction of the nitro group in the presence of the amide functionality would open up avenues for the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted aromatic ring makes it a prime candidate for nucleophilic aromatic substitution reactions. Exploring the displacement of the nitro group or other substituents on the ring with various nucleophiles could lead to the synthesis of novel and complex molecular architectures.

Photochemical Reactions: The nitroaromatic moiety can participate in a range of photochemical reactions. Investigating the photochemistry of this compound could uncover novel light-induced transformations and provide access to unique molecular scaffolds.

Anaerobic Transformations: The microbial transformation of nitroaromatic compounds under anaerobic conditions is a known process. nih.gov Exploring the biotransformation of this compound using various microorganisms could lead to the discovery of novel metabolites with interesting biological activities.

Expansion of Applications in Emerging Areas of Organic Chemistry and Materials Science

The unique combination of functional groups in this compound suggests its potential utility in several emerging areas of organic chemistry and materials science.

Polymer Chemistry: The presence of both an aromatic ring and an amide linkage makes this compound a potential monomer for the synthesis of novel polymers. pageplace.de The nitro group could also serve as a handle for post-polymerization modification. Research into the polymerization of this compound or its derivatives could lead to the development of new materials with tailored properties.

Materials Science: The nitroaromatic component of the molecule suggests potential applications in materials science, for instance, as a component in charge-transfer complexes or as a precursor to conductive materials after reduction of the nitro group. The synthesis of related nitrophenoxy derivatives for applications such as curing agents for epoxy resins has been explored. researchgate.net

Medicinal Chemistry: The amide scaffold is a common feature in many biologically active molecules. The 2-nitrophenoxy moiety could act as a key pharmacophore or a modifiable handle for structure-activity relationship (SAR) studies in drug discovery programs.

| Potential Application Area | Key Structural Features of this compound | Future Research Focus |

| Polymer Chemistry | Aromatic ring, amide linkage, modifiable nitro group. pageplace.de | Synthesis and characterization of polymers derived from this monomer. |

| Materials Science | Nitroaromatic system. researchgate.net | Exploration of electronic and optical properties of the compound and its derivatives. |

| Medicinal Chemistry | Amide scaffold, 2-nitrophenoxy moiety. | Synthesis of analogs and evaluation of their biological activity. |

Addressing Stereochemical Control and Asymmetric Synthesis Challenges

While this compound itself is achiral, the introduction of stereocenters into its structure would significantly expand its chemical space and potential applications, particularly in areas where chirality is crucial, such as medicinal chemistry.

Future research should address the challenges of stereochemical control in the synthesis of chiral derivatives of this compound. This could involve:

Asymmetric Synthesis of Chiral Analogs: Developing catalytic asymmetric methods for the synthesis of chiral derivatives of this compound would be a significant advancement. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions.

Use of Chiral Building Blocks: The incorporation of chiral starting materials in the synthesis could provide a straightforward route to enantiomerically pure derivatives.

Resolution of Racemic Mixtures: The development of efficient methods for the resolution of racemic mixtures of chiral derivatives would also be a valuable contribution.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms can dramatically accelerate the pace of chemical research. researchgate.netsynplechem.comethz.chmerckmillipore.comnih.govchemrxiv.orgdomainex.co.ukseqens.comchemrxiv.org Applying these technologies to the study of this compound would enable the rapid exploration of its chemical space and the optimization of its synthesis.

Conclusion and Outlook on Research of 4 2 Nitrophenoxy Butanamide

Summary of Key Research Achievements and Progress in Understanding the Compound

There are no key research achievements or progress to report as no studies specifically investigating 4-(2-Nitrophenoxy)butanamide were found.

Perspectives on the Evolving Research Landscape and Future Potential

Without any existing research, it is impossible to comment on an evolving research landscape or the future potential of this specific compound. Its potential remains entirely unexplored.

Identification of Critical Knowledge Gaps and Strategic Research Priorities

The primary and most critical knowledge gap is the complete absence of any data on this compound. The strategic research priority would be the initial synthesis and characterization of the compound to determine its basic chemical and physical properties. Following this, preliminary biological screening could indicate if further investigation is warranted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Nitrophenoxy)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-nitrophenol with a butanamide precursor via nucleophilic aromatic substitution. Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Catalysts : Use anhydrous potassium carbonate as a base to deprotonate the phenol group .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Post-synthesis, optimize purity via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using -NMR and LC-MS .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : -NMR (δ 8.1–8.3 ppm for aromatic protons, δ 2.4–2.6 ppm for amide protons) and FT-IR (C=O stretch at ~1650 cm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical [M+H] = 279.25 g/mol) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm nitro-group orientation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Test against leukotriene A-4 hydrolase (LTA4H) using fluorometric assays (IC determination) .

- Antiviral Activity : Use plaque reduction assays in viral models (e.g., influenza A), referencing structurally related 4-(2-nitrophenoxy) benzamide derivatives .

- Cytotoxicity : MTT assays on HEK-293 cells to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Mitigate via:

- Batch Consistency : Validate compound purity (>95% by HPLC) for all assays .

- Dose-Response Curves : Use 8–12 concentration points to ensure accurate EC/IC calculations .

- Positive Controls : Include known inhibitors (e.g., bestatin for LTA4H) to benchmark activity .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina to model binding to LTA4H’s active site (PDB: 1H8N). Focus on nitro-group interactions with Zn ions .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- QSAR Models : Train on analogs (e.g., 4-(3-methylphenoxy)butanamide derivatives) to predict bioactivity .

Q. How can solubility and metabolic stability be improved for in vivo studies?

- Methodological Answer : Structural modifications include:

- Prodrug Design : Introduce phosphate esters at the amide group to enhance aqueous solubility .